Enzyme Substrate Specificity: Differential KM Values for Cinnamate 4-Hydroxylase
2-Fluoro-5-methylcinnamic acid is a structural analog of 2-fluorocinnamic acid, which has been studied as a substrate for cinnamate 4-hydroxylase. The KM value for 2-fluorocinnamic acid with this enzyme is 0.0023 mM [1]. In contrast, the parent substrate, trans-cinnamic acid, has a KM of 0.0005 mM [1]. The presence of the fluorine substituent increases the KM, indicating a lower affinity compared to the natural substrate. This quantitative difference highlights that fluorinated cinnamic acids are recognized differently by metabolic enzymes.
| Evidence Dimension | Enzyme Affinity (KM) |
|---|---|
| Target Compound Data | Not directly available; class-level inference based on 2-fluorocinnamic acid |
| Comparator Or Baseline | trans-Cinnamic acid KM = 0.0005 mM |
| Quantified Difference | 2-Fluorocinnamic acid KM = 0.0023 mM, a 4.6-fold increase |
| Conditions | Cinnamate 4-hydroxylase from Arabidopsis thaliana, 30°C, 1 mM NADPH |
Why This Matters
Understanding enzyme affinity differences is critical for designing metabolic engineering experiments or studying plant phenylpropanoid pathways.
- [1] Chen, H., Jiang, H., & Morgan, J. A. (2007). Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase. Phytochemistry, 68(3), 306-311. View Source
